Tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-7-11(12-4)5-6-15-8-11/h12H,5-8H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGATRRLASSZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOC1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(methylamino)oxolane-3-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; often in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, often leading to the formation of primary or secondary amines.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, Tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules. It may also be used in the development of drug delivery systems due to its stability and reactivity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing differences in ring systems, substituents, and physicochemical properties:
Detailed Analysis
Functional Group Variations Hydroxymethyl vs. Methylamino (Target vs. ): The hydroxymethyl analog (C10H19NO4) replaces the methylamino group with a hydroxymethyl moiety, reducing basicity but enhancing polarity and solubility in aqueous media . Amino Position (Target vs.
Ring System Comparisons
- Oxolane vs. Morpholine (Target vs. ) : The morpholine analog (C11H22N2O3) introduces a six-membered ring with an additional nitrogen, improving water solubility and metabolic stability in drug candidates .
- Azetidine vs. Oxolane (Target vs. ) : The azetidine-based compound (C22H42N4O8) features a strained four-membered ring, which may increase reactivity but reduce thermal stability .
Salt Forms and Solubility
- The hemioxalate salt in demonstrates how counterions can enhance solubility, a critical factor in formulation development.
Implications of Structural Differences
- Bioactivity: Methylamino and morpholine derivatives are preferred in kinase inhibitor synthesis due to their hydrogen-bonding capabilities .
- Synthetic Utility : Hydroxymethyl-substituted oxolanes (e.g., ) are often used as click chemistry intermediates, whereas azetidines () serve as rigid scaffolds in peptidomimetics.
- Stability : Larger rings (e.g., azepane in ) may exhibit better conformational stability but lower synthetic accessibility compared to oxolanes.
Biological Activity
Tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate, with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-(methylamino)oxolane-3-methanol. The reaction is carried out under basic conditions, often utilizing sodium hydride or potassium carbonate as a base in solvents such as tetrahydrofuran or dimethylformamide.
Chemical Properties:
- Molecular Formula: C11H22N2O3
- Molecular Weight: 230.31 g/mol
- CAS Number: 2247106-94-9
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It can form covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules .
3.1 Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of this compound in models of neurodegeneration. For instance, it has shown promise in protecting astrocytes from amyloid beta (Aβ) toxicity, which is crucial in Alzheimer's disease research. In vitro studies demonstrated that this compound could enhance cell viability in astrocytes exposed to Aβ, suggesting a protective mechanism against oxidative stress .
3.2 Inhibition of Enzymatic Activity
This compound has also been investigated for its inhibitory effects on enzymes relevant to neurodegenerative diseases. It acts as an inhibitor of β-secretase and acetylcholinesterase, which are key targets in the treatment of Alzheimer's disease. By preventing Aβ aggregation and fibril formation, it may contribute to reducing neuroinflammation and neuronal death .
4.1 Case Studies
A significant study focused on the effects of this compound on astrocyte cells exposed to Aβ revealed that:
- Cell Viability: The compound improved cell viability from 43.78% to 62.98% when administered alongside Aβ .
- Cytokine Production: It reduced TNF-α levels, although not significantly compared to controls .
4.2 Comparative Analysis
The following table summarizes the comparative biological activities of this compound with similar compounds:
| Compound | Mechanism | Effectiveness |
|---|---|---|
| This compound | β-secretase & acetylcholinesterase inhibitor | Moderate protective effect |
| Galantamine | Acetylcholinesterase inhibitor | High protective effect |
| Other oxolane derivatives | Varies | Variable |
5. Conclusion
This compound presents significant potential as a neuroprotective agent due to its ability to inhibit key enzymes involved in neurodegeneration and enhance cell viability against toxic insults like Aβ. Further research is warranted to fully elucidate its mechanisms and therapeutic applications in treating neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate?
The synthesis typically involves nucleophilic substitution or coupling reactions. A standard method includes reacting tert-butyl carbamate derivatives with halogenated intermediates under basic conditions. For example, tert-butyl carbamate may react with 3-(methylamino)oxolane-3-ylmethyl bromide in the presence of triethylamine (as a base) in solvents like dichlorloromethane (DCM) or tetrahydrofuran (THF). Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures completion .
Q. Which analytical techniques are recommended for structural characterization of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the tert-butyl group, oxolane ring, and methylamino moiety.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₂₂N₂O₃, MW 230.31 g/mol).
- Infrared (IR) Spectroscopy : Identifies carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Q. What are the stability considerations for handling and storing this compound?
Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the tert-butyl protecting group. Stability tests under varying pH and temperature conditions are recommended for long-term storage protocols .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
- Temperature Control : Reactions performed at 0–25°C minimize side reactions.
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .
Q. How should researchers address contradictions in spectral data during characterization?
Discrepancies in NMR or MS data may arise from stereochemical heterogeneity or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns stereochemistry.
- X-ray Crystallography : Confirms absolute configuration if crystalline forms are obtainable.
- Cross-Validation : Compare data with structurally analogous compounds (e.g., tert-butyl N-[(3-ethynylphenyl)methyl]carbamate) .
Q. What methodologies are effective for studying this compound’s interactions with biological targets?
- Enzyme Assays : Use fluorescence-based or calorimetric (ITC) assays to measure binding affinity with target enzymes (e.g., proteases).
- Molecular Docking : Computational models predict binding modes, guided by the compound’s oxolane ring and methylamino group.
- Metabolic Stability Tests : Incubate with liver microsomes to assess susceptibility to cytochrome P450-mediated degradation .
Q. How can researchers resolve challenges in regioselective functionalization of the oxolane ring?
Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Protecting Group Strategy : Temporarily block reactive sites (e.g., using Boc groups).
- Directed Metalation : Utilize directing groups (e.g., sulfonamides) to guide lithiation or palladium-catalyzed couplings.
- DFT Calculations : Predict reactive sites based on electron density maps .
Data Contradiction Analysis
Q. How to interpret conflicting toxicity data reported in literature?
Discrepancies in toxicity profiles (e.g., LD₅₀ values) may arise from differences in assay conditions (cell lines, exposure times). Mitigate by:
- Standardizing protocols (e.g., OECD guidelines for acute toxicity).
- Cross-referencing with structurally similar compounds (e.g., tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate) .
Q. What experimental approaches validate the compound’s role in modulating enzyme activity?
- Kinetic Studies : Measure changes in V_max and K_m to identify competitive/non-competitive inhibition.
- Site-Directed Mutagenesis : Modify enzyme active sites to test binding hypotheses.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
Methodological Recommendations
Q. What are best practices for scaling up synthesis without compromising purity?
- Continuous Flow Reactors : Enhance mixing efficiency and heat transfer for multi-step syntheses.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Green Chemistry Principles : Substitute hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
